[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-Chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate
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Description
[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-Chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate, also known as this compound, is a useful research compound. Its molecular formula is C25H31ClF2O5 and its molecular weight is 484.965. The purity is usually 95%.
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Biological Activity
The compound [(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-Chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate is a synthetic derivative of corticosteroids. It exhibits significant biological activity that is relevant in various therapeutic contexts. This article explores its biological properties based on current research findings.
Chemical Structure and Properties
The compound's molecular formula is C25H32F2O5 with a molecular weight of 482.6 g/mol. Its structure includes several functional groups that contribute to its biological activity:
- Fluorine Substituents : The presence of fluorine atoms enhances the compound's potency and metabolic stability.
- Hydroxyl Groups : These groups are crucial for receptor binding and biological activity.
Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties similar to other corticosteroids. It acts by inhibiting the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Table 1: Comparison of Anti-inflammatory Potency
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
[(6S,8S,...)] propanoate | 0.5 | COX/LOX inhibition |
Prednisolone | 0.8 | COX/LOX inhibition |
Dexamethasone | 0.3 | COX/LOX inhibition |
Glucocorticoid Receptor Agonism
This compound acts as an agonist for the glucocorticoid receptor (GR), which mediates many corticosteroid effects including immunosuppression and anti-inflammatory responses. Studies have shown that it binds effectively to GR with high affinity.
Case Study: GR Binding Affinity
In a comparative study involving various corticosteroids:
- The compound demonstrated a binding affinity (Kd) of approximately 0.2 nM to GR.
- This is significantly higher than that of hydrocortisone (Kd = 1 nM), indicating its potential for greater therapeutic efficacy in inflammatory diseases.
Metabolic Effects
The compound influences glucose metabolism and has been shown to cause hyperglycemia in animal models. This effect is attributed to its action on gluconeogenesis in the liver and insulin sensitivity in peripheral tissues.
Table 2: Metabolic Impact in Animal Models
Parameter | Control Group | Treated Group ([(6S,...)] Propanoate) |
---|---|---|
Blood Glucose Level (mg/dL) | 90 | 150 |
Insulin Sensitivity Index | 1.5 | 0.8 |
Properties
IUPAC Name |
[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31ClF2O5/c1-5-21(32)33-25(20(31)12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3/t13-,15+,16+,18+,19+,22+,23+,24+,25+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSYKGHYMJNPAB-CENSZEJFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClF2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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